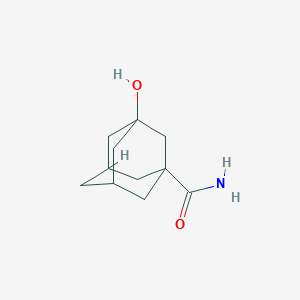
3-Hydroxyadamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxyadamantane-1-carboxamide is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 . It is used extensively in scientific research due to its unique properties.
Synthesis Analysis
The synthesis of 3-Hydroxyadamantane-1-carboxamide and similar compounds often involves the use of 1,3-dehydroadamantane and its derivatives. These compounds are capable of restoring the adamantane structure in their reactions .Molecular Structure Analysis
The molecular structure of 3-Hydroxyadamantane-1-carboxamide can be determined using techniques such as X-ray crystallography. This technique allows researchers to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .Physical And Chemical Properties Analysis
3-Hydroxyadamantane-1-carboxamide has a boiling point of 394.6±21.0 °C (Predicted), a density of 1.352±0.06 g/cm3 (Predicted), and a pKa of 14.87±0.40 (Predicted) .科学的研究の応用
Polyhydroxyalkanoates as Tissue Engineering Materials Polyhydroxyalkanoates (PHA) are polyesters produced by microorganisms under unbalanced growth conditions, finding applications in both conventional medical devices and tissue engineering. PHA, including poly 3-hydroxybutyrate (PHB) and its copolymers, are used in developing devices such as sutures, repair devices, cardiovascular patches, and wound dressings due to their biodegradability, thermoprocessability, and desirable mechanical properties. The adaptability of PHA compositions allows for favorable biocompatibility and degradation times, making it a promising material for future medical applications (Chen & Wu, 2005).
3-Hydroxypropionic Acid Production Optimization In the realm of metabolic engineering, the production of 3-hydroxypropionic acid (3-HP) from glycerol, a by-product of biodiesel production, has been explored for its potential as a renewable-based platform chemical. By optimizing the glycerol metabolism in Escherichia coli, including the removal of genes involved in by-product formation and enhancing glycerol kinase expression, researchers achieved a significant increase in 3-HP production. The optimization efforts not only improved the glycerol utilization rate but also led to higher 3-HP titer and yield, showcasing the effectiveness of metabolic engineering strategies in enhancing the production of valuable chemicals from renewable resources (Jung et al., 2014).
Flocculation for Heavy Metal Removal The use of carboxymethyl chitosan (CMCTS) modified to form a dual-functional MACA copolymer demonstrates significant potential in treating heavy metal-contaminated wastewater. By optimizing flocculation conditions, the MACA copolymer achieves high removal efficiencies for heavy metals, offering an effective method for wastewater treatment. This innovation not only enriches the knowledge base around flocculation processes but also provides practical guidance for controlling flocculation parameters in environmental engineering applications (Sun et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, 3-Hydroxyadamantane-1-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle 3-Hydroxyadamantane-1-carboxamide with care, using appropriate personal protective equipment.
作用機序
Target of Action
It is known that similar compounds interact with various enzymes and proteins
Mode of Action
It is suggested that similar compounds interact with their targets through hydrogen bonding . The specific interactions of 3-Hydroxyadamantane-1-carboxamide with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Similar compounds are known to influence various metabolic pathways
Result of Action
Similar compounds are known to have various effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly impact the action of similar compounds
特性
IUPAC Name |
3-hydroxyadamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJBRFXBZFKQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[c][1,2,5]thiadiazol-5-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2706839.png)
![1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B2706840.png)
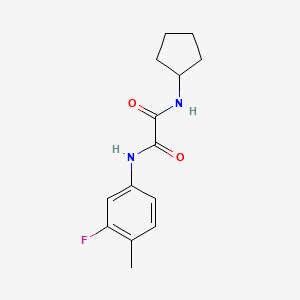
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2706844.png)
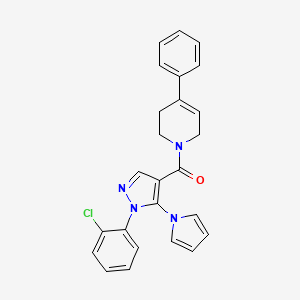

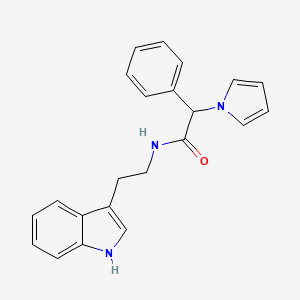
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2706853.png)
![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2706854.png)
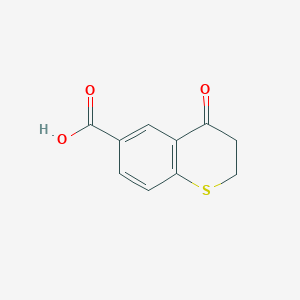
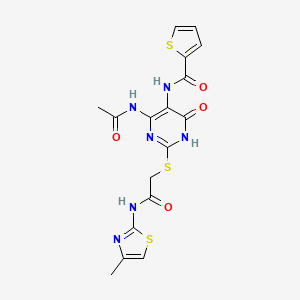
![N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B2706857.png)
